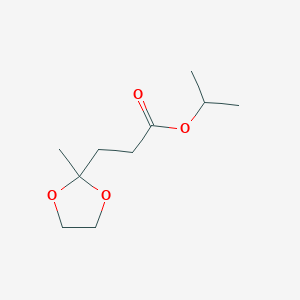
Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the esterification of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The dioxolane ring can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Uniqueness
Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is unique due to its specific ester structure combined with the dioxolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
143583-80-6 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C10H18O4/c1-8(2)14-9(11)4-5-10(3)12-6-7-13-10/h8H,4-7H2,1-3H3 |
InChI Key |
FREPGKSLJIDZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



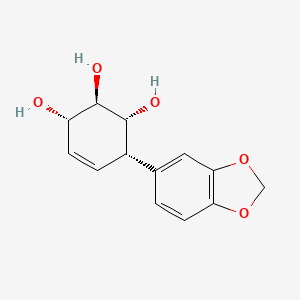
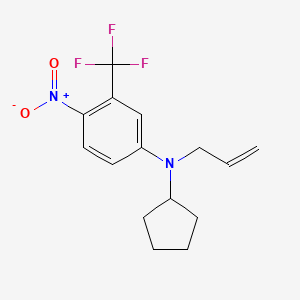
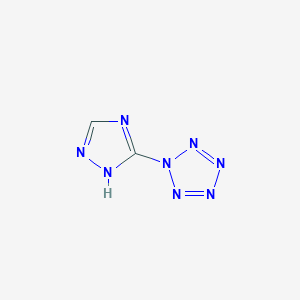

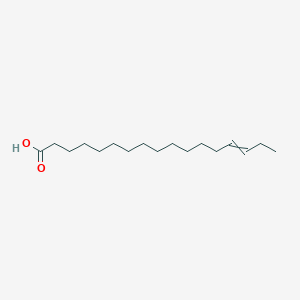
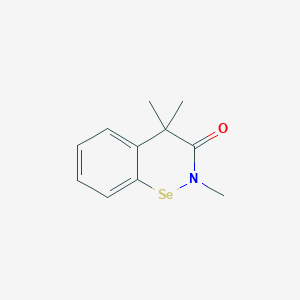
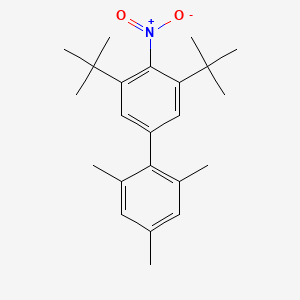

![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
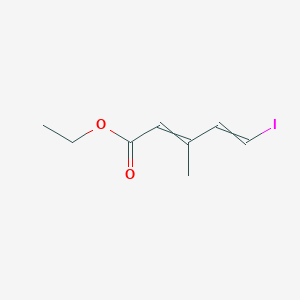
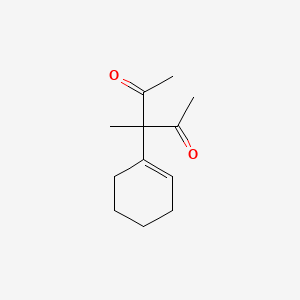
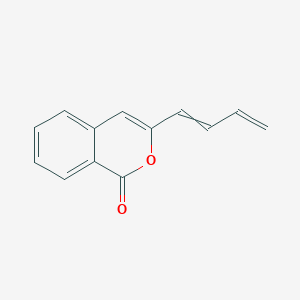
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
